A Technical Guide to 2,4-Dibromobenzaldehyde: Properties and Synthetic Applications
A Technical Guide to 2,4-Dibromobenzaldehyde: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Dibromobenzaldehyde, a key intermediate in organic synthesis. The document details its fundamental molecular properties and explores its application in synthetic methodologies, offering valuable information for professionals in research and drug development.
Core Molecular Data
2,4-Dibromobenzaldehyde is an organic compound featuring a benzaldehyde (B42025) core substituted with two bromine atoms at the 2 and 4 positions.[1] This substitution pattern creates a unique electronic environment that dictates its reactivity.[2] The presence of the aldehyde group and the electron-withdrawing bromine atoms makes it a valuable building block for a variety of more complex molecules.[2][3]
The fundamental quantitative data for 2,4-Dibromobenzaldehyde is summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O | [1][2][3][4][5] |
| Molecular Weight | 263.91 g/mol | [2][3][4][5] |
Synthetic Applications and Experimental Protocols
2,4-Dibromobenzaldehyde is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[3] The bromine atoms on the aromatic ring are susceptible to participating in cross-coupling reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.[4]
One of the most significant applications of halogenated aromatic compounds like 2,4-Dibromobenzaldehyde is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.
The following is a representative protocol for a mono-arylation reaction at the more reactive C2 position, adapted from established methodologies for similar dihalogenated heterocycles.[6] This procedure serves as a foundational method for researchers utilizing 2,4-Dibromobenzaldehyde in synthetic routes.
Objective: To synthesize a 2-aryl-4-bromobenzaldehyde derivative via a regioselective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,4-Dibromobenzaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., 2 M aqueous Potassium Carbonate [K₂CO₃] solution)
-
Solvent (e.g., 1,4-Dioxane)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (e.g., pressure tube, condenser)
-
Reagents for workup and purification (e.g., water, dichloromethane (B109758), anhydrous sodium sulfate (B86663), silica (B1680970) gel)
Procedure:
-
Reaction Setup: To a pressure tube, add 2,4-Dibromobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.03 mmol).[6]
-
Solvent and Base Addition: Add 1,4-Dioxane (5 mL) to the tube, followed by the 2 M aqueous K₂CO₃ solution (1.0 mL).[6]
-
Inerting: Seal the pressure tube and ensure the reaction mixture is under an inert atmosphere by purging with argon gas for approximately 10 minutes.[6]
-
Heating: Heat the reaction mixture to 80 °C.[6]
-
Monitoring: Monitor the reaction's progress over 3-5 hours using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract the product into an organic solvent like dichloromethane (3 x 15 mL).[6]
-
Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the resulting filtrate under reduced pressure to remove the solvent.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in heptane), to yield the final 2-aryl-4-bromobenzaldehyde product.[6]
Visualized Experimental Workflow
The logical flow of the Suzuki-Miyaura cross-coupling reaction is a critical aspect of experimental design. The following diagram illustrates the key steps from setup to final product purification.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Dibromobenzaldehyde | C7H4Br2O | CID 621611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5629-98-1: 2,4-Dibromobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2,4-Dibromobenzaldehyde | 5629-98-1 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
